molecular formula C42H63N9 B055417 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- CAS No. 121246-28-4

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-

Cat. No. B055417
M. Wt: 694 g/mol
InChI Key: BONQQGMOTXODRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique properties. MTT is a yellow, water-soluble compound that is commonly used as a reagent in cell viability assays.

Mechanism Of Action

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- involves the conversion of the compound to formazan by mitochondrial dehydrogenases in living cells. The formazan product is insoluble and accumulates in the cells, providing a measure of cell viability. 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is not toxic to cells and does not affect cell growth or metabolism.

Biochemical And Physiological Effects

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- has no known biochemical or physiological effects on living organisms. The compound is not toxic and does not affect cell growth or metabolism. However, the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays, such as those that measure protein concentration.

Advantages And Limitations For Lab Experiments

The use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- as a reagent in cell viability assays has several advantages. The assay is simple, rapid, and sensitive, and can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. However, there are also limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-. The assay is not suitable for all cell types, and the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays.

Future Directions

There are several future directions for the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in scientific research. One area of interest is the development of new assays that can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. Another area of interest is the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new therapies for cancer and other diseases. Finally, there is also interest in the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new diagnostic tools for the early detection of disease.
Conclusion:
In conclusion, 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, or 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, is a valuable tool in scientific research. The compound is widely used as a reagent in cell viability assays and has several advantages, including simplicity, rapidity, and sensitivity. While there are limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, there are also several future directions for the use of the compound in the development of new assays, therapies, and diagnostic tools.

Synthesis Methods

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can be synthesized through a series of chemical reactions starting with cyanuric chloride and aniline. The reaction involves the substitution of chlorine atoms on the cyanuric chloride molecule with amino groups from aniline. The resulting compound is then further reacted with 1,4-dimethylpentylamine to produce 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-.

Scientific Research Applications

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is widely used in scientific research as a reagent for cell viability assays. The compound is converted to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This property of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- makes it a valuable tool in assessing the efficacy of drugs and other compounds in inhibiting or promoting cell growth.

properties

CAS RN

121246-28-4

Product Name

1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-

Molecular Formula

C42H63N9

Molecular Weight

694 g/mol

IUPAC Name

2-N,4-N,6-N-tris[4-(5-methylhexan-2-ylamino)phenyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C42H63N9/c1-28(2)10-13-31(7)43-34-16-22-37(23-17-34)46-40-49-41(47-38-24-18-35(19-25-38)44-32(8)14-11-29(3)4)51-42(50-40)48-39-26-20-36(21-27-39)45-33(9)15-12-30(5)6/h16-33,43-45H,10-15H2,1-9H3,(H3,46,47,48,49,50,51)

InChI Key

BONQQGMOTXODRC-UHFFFAOYSA-N

SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C

Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C

Other CAS RN

121246-28-4

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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